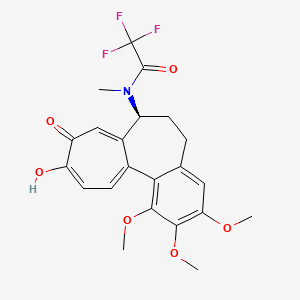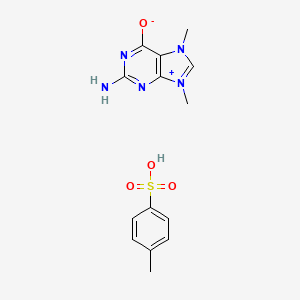
2-amino-7,9-dimethylpurin-9-ium-6-olate;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7,9-dimethylpurin-9-ium-6-olate;4-methylbenzenesulfonic acid is a compound that has garnered significant interest in various scientific fieldsIt is a member of the purinergic receptor family, which plays a crucial role in various physiological processes, including neurotransmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7,9-dimethylpurin-9-ium-6-olate involves several steps. One common method includes the reaction of dimethylguanine with potassium chloride in water, followed by the addition of ethylguanine and sodium perchlorate. The reaction is carried out at elevated temperatures and requires careful control of reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-amino-7,9-dimethylpurin-9-ium-6-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halides and other nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted purine derivatives.
Scientific Research Applications
2-amino-7,9-dimethylpurin-9-ium-6-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular signaling and neurotransmission.
Medicine: It has potential therapeutic applications, particularly as a purinergic receptor antagonist, which can be useful in treating various neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-amino-7,9-dimethylpurin-9-ium-6-olate involves its interaction with purinergic receptors. These receptors are involved in various physiological processes, including neurotransmission and cellular signaling. The compound acts as an antagonist, blocking the action of endogenous ligands and thereby modulating the activity of these receptors.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share structural similarities and have been studied for their biological activities.
Indole derivatives: Indole compounds also exhibit a range of biological activities and are structurally related to purine derivatives.
Uniqueness
What sets 2-amino-7,9-dimethylpurin-9-ium-6-olate apart is its specific interaction with purinergic receptors, making it a valuable tool in studying these receptors’ roles in various physiological processes. Its unique structure also allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential therapeutic applications.
Properties
CAS No. |
12240-99-2 |
|---|---|
Molecular Formula |
C14H17N5O4S |
Molecular Weight |
351.381 |
IUPAC Name |
2-amino-7,9-dimethylpurin-9-ium-6-olate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H9N5O.C7H8O3S/c1-11-3-12(2)5-4(11)6(13)10-7(8)9-5;1-6-2-4-7(5-3-6)11(8,9)10/h3H,1-2H3,(H2-,8,9,10,13);2-5H,1H3,(H,8,9,10) |
InChI Key |
GWLZRCWAPOABSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C |
Synonyms |
2-Amino-6-hydroxy-7,9-dimethyl-purinium p-Toluenesulfonate; Herbipoline Hemitosylate; 2-Amino-1,6-dihydro-7,9-dimethyl-6-oxopurinium Hydroxide Hemitosylate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)
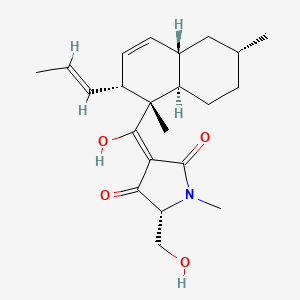
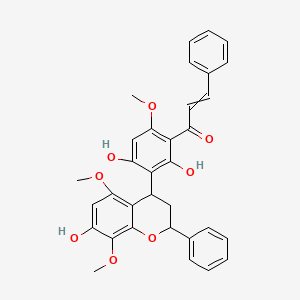
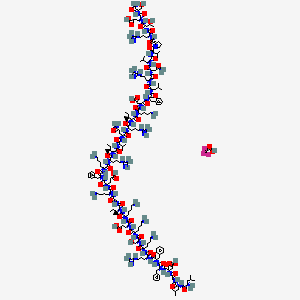
![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/new.no-structure.jpg)

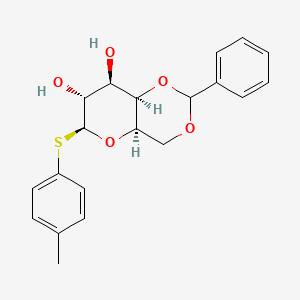
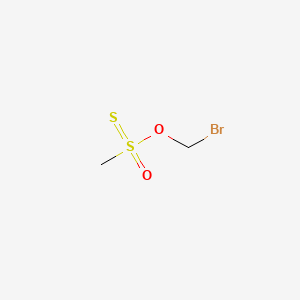
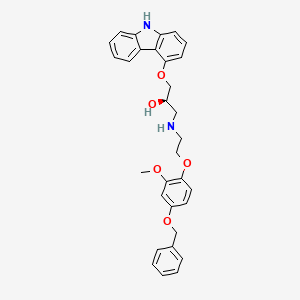
![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)
![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B561922.png)
![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)
